2-(2-chloroanilino)-N-(2,4-dichlorophenyl)-2-oxoethanehydrazonoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(2-chlorophenyl)-2-[2-(2,4-dichlorophenyl)hydrazono]acetamide is a synthetic organic compound characterized by the presence of multiple chlorine atoms and a hydrazono functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2-chlorophenyl)-2-[2-(2,4-dichlorophenyl)hydrazono]acetamide typically involves the following steps:
Formation of the Hydrazone Intermediate: The reaction begins with the condensation of 2,4-dichlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.
Acylation Reaction: The hydrazone intermediate is then acylated using 2-chloroacetyl chloride in the presence of a base such as pyridine or triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(2-chlorophenyl)-2-[2-(2,4-dichlorophenyl)hydrazono]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The hydrazono group can be reduced to the corresponding amine using reducing agents such as sodium borohydride.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Oxidation: Potassium permanganate or hydrogen peroxide under controlled conditions.
Major Products Formed
Substitution: Derivatives with different functional groups replacing the chlorine atoms.
Reduction: Corresponding amine derivatives.
Oxidation: Various oxidized products depending on the reaction conditions.
Scientific Research Applications
2-Chloro-N-(2-chlorophenyl)-2-[2-(2,4-dichlorophenyl)hydrazono]acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals due to its unique structural features.
Materials Science: Investigation of its properties for use in the development of new materials with specific characteristics.
Biological Studies: Research into its biological activity and potential as a bioactive molecule.
Industrial Applications: Potential use in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(2-chlorophenyl)-2-[2-(2,4-dichlorophenyl)hydrazono]acetamide involves its interaction with specific molecular targets. The hydrazono group can form hydrogen bonds with biological molecules, potentially inhibiting or modifying their activity. The chlorine atoms may also play a role in enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(2-chlorophenyl)-2-[2-(2,4-dichlorophenyl)hydrazono]acetamide
- 2-Chloro-N-(2-chlorophenyl)-2-[2-(2,4-dichlorophenyl)hydrazono]ethanamide
- 2-Chloro-N-(2-chlorophenyl)-2-[2-(2,4-dichlorophenyl)hydrazono]propanamide
Uniqueness
2-Chloro-N-(2-chlorophenyl)-2-[2-(2,4-dichlorophenyl)hydrazono]acetamide is unique due to its specific arrangement of chlorine atoms and the hydrazono group. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
861322-29-4 |
---|---|
Molecular Formula |
C14H9Cl4N3O |
Molecular Weight |
377.0 g/mol |
IUPAC Name |
2-(2-chloroanilino)-N-(2,4-dichlorophenyl)-2-oxoethanehydrazonoyl chloride |
InChI |
InChI=1S/C14H9Cl4N3O/c15-8-5-6-12(10(17)7-8)20-21-13(18)14(22)19-11-4-2-1-3-9(11)16/h1-7,20H,(H,19,22) |
InChI Key |
VHNCDIYEINKKNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=NNC2=C(C=C(C=C2)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.